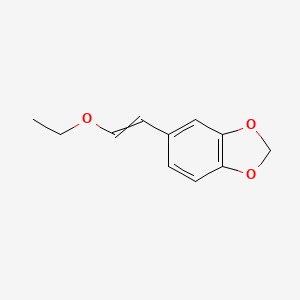
5-(2-Ethoxyethenyl)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethoxyethenyl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with an ethoxyethenyl group. Benzodioxoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethenyl)-2H-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with ethoxyethenyl derivatives under specific conditions. One common method is the reaction of 1,3-benzodioxole with ethyl vinyl ether in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of the ethoxyethenyl group to the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxyethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzodioxole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzodioxole.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
5-(2-Ethoxyethenyl)-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyethenyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The ethoxyethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: A related compound with similar structural features but different functional groups.
1,3-Benzodioxole: The parent compound without the ethoxyethenyl substitution.
Ethyl vinyl ether: A precursor used in the synthesis of 5-(2-Ethoxyethenyl)-2H-1,3-benzodioxole.
Uniqueness
This compound is unique due to the presence of both the benzodioxole ring and the ethoxyethenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61668-41-5 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(2-ethoxyethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O3/c1-2-12-6-5-9-3-4-10-11(7-9)14-8-13-10/h3-7H,2,8H2,1H3 |
InChI Key |
BZHALKBEGBVLCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















